molecular formula C18H23NO2 B4064015 N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4064015
M. Wt: 285.4 g/mol
InChI Key: TZVXTLOOGJXPLY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide, also known as URB597, is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by scientists at the University of Urbino in Italy. Since then, URB597 has become a popular research tool in the field of neuroscience, particularly in the study of the endocannabinoid system.

Scientific Research Applications

Synthesis and Chemical Reactivity One area of application involves the synthesis and reactivity of structurally related bicyclic compounds. For instance, studies on carboxylic acids and derivatives, such as the synthesis and larvicidal properties of cyclopropylcarboxamides related to cis-permethrin, highlight the potential of these compounds in developing pest control agents (Taylor, Hall, & Vedres, 1998). Furthermore, the work on N-methoxy-N-methylamides, which are key intermediates in organic synthesis, underscores the importance of these compounds in synthesizing various organic molecules (Lee, 2007).

Stereochemistry and Molecular Structures Research into the stereochemistry of related compounds, such as camphene-1-carboxylic acid and its stereochemistry in the Nametkin Shift, provides insights into the stereochemical preferences and molecular rearrangements that could be relevant to understanding the chemical behavior of "N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide" (Cameron et al., 1994).

Potential Biological Applications While the direct biological applications of the compound are not detailed, the research on analogous compounds provides a basis for speculation. For example, the radiolabeling and biodistribution study of a potential neuroprotective drug shows the importance of bicyclic compounds in medical imaging and drug development (Yu et al., 2003). This suggests possible exploration paths for "this compound" in similar applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-17(2,3)13-9-10-18(12,11-13)16(20)19-14-7-5-6-8-15(14)21-4/h5-8,13H,1,9-11H2,2-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVXTLOOGJXPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

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